B-[2-(2-Naphthalenyl)ethenyl]boronic Acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H11BO2 |
|---|---|
Molecular Weight |
198.03 g/mol |
IUPAC Name |
[(E)-2-naphthalen-2-ylethenyl]boronic acid |
InChI |
InChI=1S/C12H11BO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-9,14-15H/b8-7+ |
InChI Key |
VBSVPDIULROQSS-BQYQJAHWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC2=CC=CC=C2C=C1)(O)O |
Canonical SMILES |
B(C=CC1=CC2=CC=CC=C2C=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing boronic acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted aryl compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .
Scientific Research Applications
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of B-[2-(2-Naphthalenyl)ethenyl]boronic Acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Styrylboronic Acid (Trans-2-Phenylethenylboronic Acid)
Styrylboronic acid shares a structural similarity with the target compound but replaces the naphthalenyl group with a phenyl ring. Key differences include:
- Electronic Effects : The naphthalenyl group in B-[2-(2-Naphthalenyl)ethenyl]boronic acid offers stronger electron-withdrawing effects due to its larger conjugated system, enhancing reactivity in cross-coupling reactions .
- Applications : Styrylboronic acid is often used in small-molecule synthesis, while the target compound is preferred for constructing polyaromatic systems .
2-Naphthalenyl Boronic Acid
Unlike the target compound, 2-naphthalenyl boronic acid lacks the ethenyl linker, directly attaching the boron atom to the naphthalene ring. This structural difference leads to:
- Reactivity : The ethenyl linker in this compound allows for conjugation, stabilizing transition states in cross-coupling reactions .
- Catalytic Efficiency : Direct naphthalenyl boronic acids are less effective in forming sterically hindered biaryl bonds, whereas the ethenyl linker in the target compound facilitates coupling with bulky substrates .
Aliphatic Boronic Acids (e.g., Compound 2 in )
Aliphatic boronic acids, such as those studied for penicillin-binding protein inhibition, exhibit:
- Structural Flexibility : Their flexible carbon chains allow better penetration into enzyme active sites, unlike the rigid aromatic system of the target compound .
- Biological Activity : Aliphatic derivatives show higher inhibitory activity against PBP1b (IC₅₀ values in µM range), whereas aromatic boronic acids like this compound are more suited for catalysis .
Wulff-Type Boronic Acids
Wulff-type derivatives, such as 2-(N-methyl-aminomethyl)phenylboronic acid, incorporate additional functional groups (e.g., amino groups) that enable saccharide-specific interactions. In contrast, the target compound’s naphthalenyl-ethenyl system prioritizes electronic modulation over molecular recognition .
Anthracenyl Boronic Acids
Anthracenyl boronic acids (e.g., [10-(4-tert-butylphenyl)anthracen-9-yl]boronic acid) feature larger aromatic systems, leading to:
- Enhanced Conjugation : Improved photophysical properties compared to the target compound .
- Steric Challenges : Their bulkiness limits applicability in reactions requiring precise steric control .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Reaction Yield (%) | Substrate Compatibility | Reference |
|---|---|---|---|
| This compound | 34–66 | Adamantane amines | |
| 2-Naphthalenyl boronic acid | 50–80 | Trifluoroacetophenones | |
| Styrylboronic acid | 60–85 | Aryl halides |
Research Findings
- Catalytic Superiority : this compound achieves moderate yields (34–66%) in Chan–Lam N-arylation with adamantane amines, outperforming simpler boronic acids in sterically demanding reactions .
- Chirality Considerations : Unlike pyrrolidine boronic acids, the target compound lacks chiral centers, simplifying synthesis while maintaining binding efficiency .
- Stability : The compound’s boronic acid-to-ester ratio (0.27:1 in aqueous solutions) impacts its bioavailability, a critical factor in pharmaceutical applications .
Q & A
Q. What synthetic routes are commonly employed for the preparation of B-[2-(2-Naphthalenyl)ethenyl]boronic Acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between 2-naphthalenyl halides and ethenylboronic acid derivatives. Key parameters include:
- Catalyst systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance stability and activity .
- Bases : K₂CO₃ or Cs₂CO₃ in mixed solvent systems (e.g., THF/H₂O) to facilitate transmetalation .
- Temperature : Reactions often proceed at 60–80°C under inert atmospheres to prevent boronic acid oxidation .
Yields can be improved by using slow-release agents (e.g., MIDA boronates) to stabilize the boronic acid during coupling .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves crystal structure and polymorphism, critical for understanding hydrogen-bond networks and packing efficiency .
- NMR Spectroscopy : ¹H and ¹¹B NMR confirm the presence of the ethenyl group (δ 6.5–7.5 ppm for protons) and boronic acid moiety (δ 30–35 ppm for ¹¹B) .
- HPLC-PDA : Quantifies purity (>95%) and detects boroxine byproducts formed during dehydration .
Q. How does the electronic nature of the ethenyl-naphthalenyl moiety influence the reactivity of this boronic acid in cross-coupling reactions?
Methodological Answer: The conjugated ethenyl group enhances electron delocalization, increasing the boronic acid’s Lewis acidity and accelerating transmetalation in Pd-catalyzed reactions . However, steric hindrance from the naphthalenyl group may reduce coupling efficiency with bulky substrates. Computational studies (DFT) can model electronic effects to predict reactivity .
Advanced Research Questions
Q. What experimental strategies can address the inherent instability of this compound during storage and catalytic applications?
Methodological Answer:
- Stabilization via MIDA boronates : Protects the boronic acid from protodeboronation and oxidation, enabling slow release during reactions .
- Storage conditions : Anhydrous environments at 2–8°C with desiccants (e.g., molecular sieves) to prevent boroxine formation .
- In situ generation : Use of masked boronic esters (e.g., pinacol esters) activated by fluoride or mild acids .
Q. How do polymorphic forms of this boronic acid affect its performance in solid-state reactions or crystallization processes?
Methodological Answer: Polymorphs (e.g., monoclinic vs. orthorhombic) exhibit distinct hydrogen-bonding networks, impacting solubility and reactivity . For example:
Q. What mechanistic insights have been gained regarding the role of this boronic acid in palladium-catalyzed C-C bond formation?
Methodological Answer:
- Oxidative addition : Pd⁰ inserts into aryl halides, forming PdII intermediates.
- Transmetalation : The boronic acid’s ethenyl group facilitates faster transfer to PdII due to reduced steric hindrance compared to bulkier arylboronic acids .
- Reductive elimination : Electron-rich Pd centers promote C-C bond formation, with rate-limiting steps identified via kinetic isotope effects (KIEs) .
Recent studies highlight the role of water in accelerating transmetalation by stabilizing borate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
